molecular formula C22H17Cl3N4O B2881140 (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one CAS No. 860649-35-0

(1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one

Numéro de catalogue: B2881140
Numéro CAS: 860649-35-0
Poids moléculaire: 459.76
Clé InChI: SNUJRTCISGASSC-USEHSTBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the 1,4-pentadien-3-one class, characterized by a conjugated dienone core substituted with aryl and heterocyclic groups. The structure features a 4-chlorophenyl group at position 1, a hydrazine-linked pyridazine moiety at position 5, and a 2,4-dichlorobenzyl substituent on the pyridazine ring. Such derivatives are often synthesized via condensation reactions between hydrazine intermediates and ketonic precursors, as seen in related compounds . Its structural complexity and halogenation pattern align with analogs studied for antiviral and receptor-binding applications .

Propriétés

IUPAC Name

(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N4O/c23-17-5-1-15(2-6-17)3-9-20(30)11-12-26-28-22-10-8-19(27-29-22)13-16-4-7-18(24)14-21(16)25/h1-12,14,26H,13H2,(H,28,29)/b9-3+,12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUJRTCISGASSC-USEHSTBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridazinyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, chlorobenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

The compound (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its binding affinity to proteins or its effects on cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings.

Mécanisme D'action

The mechanism of action of (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding kinetics and molecular interactions provide insights into its biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key 1,4-Pentadien-3-one Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound C23H15Cl3N4O 479.76* 4-chlorophenyl, 2,4-dichlorobenzyl-pyridazine hydrazine Not reported Not reported Hydrazine, pyridazine, dienone Synthesized via methods in
(1E,4E)-1-(3-nitrophenyl)-5-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)penta-1,4-dien-3-one (4o) C28H21N3O4S2 551.61 3-nitrophenyl, 1,3,4-thiadiazol-2-ylthioethoxy 186–187 71 Thiadiazole, nitro, dienone
(1E,4E)-1-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)-5-(thiophen-2-yl)penta-1,4-dien-3-one (4p) C27H21N3O3S2 515.60 Thiophen-2-yl, 1,3,4-thiadiazol-2-ylthioethoxy 123–124 79 Thiadiazole, thiophene, dienone
3-chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine C17H9Cl3F3N5 446.64 4-chlorophenyl, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, pyridazine hydrazine Not reported Not reported Pyridazine, trifluoromethyl, hydrazine
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 273.24 2-nitrophenyl, acetyl, pyrazol-3-one 170 69.8 Pyrazolone, nitro

*Calculated based on molecular formula.

Key Observations:

Core Structure: The target compound shares the 1,4-pentadien-3-one backbone with derivatives in , but it replaces thiadiazole or thiophene groups with a pyridazine-hydrazine system.

Halogenation: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity relative to the nitro-substituted analogs in . Chlorine atoms may improve membrane permeability but could increase metabolic stability challenges .

Hydrazine Linkage: Unlike the thiadiazole-thioether bridges in , the hydrazine-pyridazine moiety in the target compound introduces hydrogen-bonding capability, which could influence receptor interactions or crystallization behavior .

Thermal Stability: The melting points of analogs vary widely (123–187°C), reflecting differences in molecular symmetry and intermolecular forces. The target compound’s melting point is unreported but likely higher due to rigid substituents.

Chemoinformatics and Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity to pyridazine-based analogs (e.g., ) due to shared hydrazine and aromatic systems. However, its dissimilarity to thiadiazole derivatives (e.g., 4o, 4p) highlights the impact of heterocycle choice on properties like solubility and reactivity.

Activité Biologique

The compound (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C20H19ClN4O\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_4\text{O}

This structure features a penta-dienone backbone with chlorophenyl and pyridazinyl substituents, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors with substituted aromatic aldehydes. The synthetic route often employs standard organic reactions such as Schiff base formation followed by further modifications to introduce the desired functional groups.

Anticancer Activity

Recent studies have shown that hydrazone derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies indicated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study : A study involving MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) revealed a broad spectrum of activity.
  • The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent .

Antioxidant Activity

Hydrazone compounds are often recognized for their antioxidant properties:

  • The compound exhibited significant free radical scavenging activity in assays such as DPPH and ABTS, indicating its potential to mitigate oxidative stress-related damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Data Summary

Activity TypeAssessed ModelKey Findings
AnticancerMDA-MB-231, HCT116IC50 < 10 µM; apoptosis induction
AntimicrobialS. aureus, E. coliMIC comparable to standard antibiotics
AntioxidantDPPH, ABTS assaysSignificant free radical scavenging activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.